molecular formula C7H5NO3 B3028851 Methyl 4-cyanofuran-2-carboxylate CAS No. 357289-65-7

Methyl 4-cyanofuran-2-carboxylate

Cat. No. B3028851
CAS RN: 357289-65-7
M. Wt: 151.12
InChI Key: UHMAJZKPNPNPHW-UHFFFAOYSA-N
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Description

Methyl 4-cyanofuran-2-carboxylate, commonly known as MCF, is an important chemical compound used in various scientific and industrial applications. It is a colorless, crystalline solid, and is soluble in water and other organic solvents. MCF is a versatile compound, and has been used in the synthesis of a variety of compounds, as well as in the production of pharmaceuticals, pesticides, and other products. In addition, MCF has been studied for its potential applications in medicine, biochemistry, and other areas. In

Scientific Research Applications

1. Synthesis of Substituted Furans

Methyl 4-cyanofuran-2-carboxylate has been utilized in the regioselective synthesis of various substituted furans. For instance, Huynh et al. (2014) demonstrated the preparation of methyl 5-substituted 2-aminofuran-4-keto-3-carboxylates using a multicomponent reaction strategy, highlighting its utility in creating structurally diverse furans (Huynh et al., 2014).

2. Oxidative Cyclization in Organic Synthesis

Burgaz et al. (2007) explored the use of this compound in oxidative cyclization processes. They achieved the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides from 3-oxopropanenitriles and unsaturated amides, demonstrating its versatility in organic synthesis (Burgaz et al., 2007).

3. Domino Reaction in Pharmaceutical Synthesis

Liu et al. (2017) developed an efficient synthetic method for preparing 4-cyanofuran-3-carboxylate derivatives. This method involved a domino reaction of 1-cyanocyclopropane-1-carboxylates, showcasing the compound's potential in pharmaceutical synthesis (Liu et al., 2017).

4. Role in Catalytic Reactions

Ruiz-Olalla et al. (2015) utilized derivatives of this compound in catalyzing asymmetric Michael additions of ketones to nitroalkenes. This highlights its application in catalytic reactions, particularly in producing chiral compounds (Ruiz-Olalla et al., 2015).

5. Development of Fluorescent Probes

Huang et al. (2018) investigated ester-derivatized indoles, including methyl indole-4-carboxylate, as potential fluorescent probes for studying local protein environments. This research indicates the potential of this compound derivatives in the development of spectroscopic probes (Huang et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

As for future directions, “Methyl 4-cyanofuran-2-carboxylate” is likely to continue being used in research and development, particularly as a building block in various chemical syntheses .

properties

IUPAC Name

methyl 4-cyanofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAJZKPNPNPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666570
Record name Methyl 4-cyanofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357289-65-7
Record name Methyl 4-cyanofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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